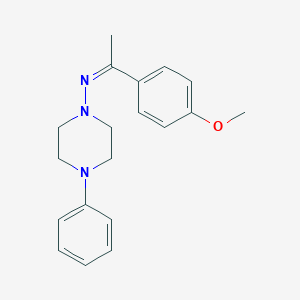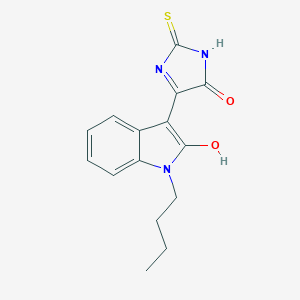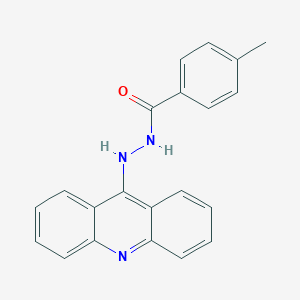
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is a chemical compound with the molecular formula C20H25N3O2. It is known for its unique structure, which includes a methoxyphenyl group and a piperazinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(4-methoxyphenyl)ethylidene]-N-(4-(2-methoxyphenyl)-1-piperazinyl)amine
- N-[1-(4-methoxyphenyl)ethylidene]-N-(4-(2-pyridinyl)-1-piperazinyl)amine
- N-[1-(3,4-dimethoxyphenyl)ethylidene]-N-(4-phenyl-1-piperazinyl)amine
Uniqueness
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
71416-02-9 |
|---|---|
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4g/mol |
IUPAC-Name |
(Z)-1-(4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C19H23N3O/c1-16(17-8-10-19(23-2)11-9-17)20-22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3/b20-16- |
InChI-Schlüssel |
ZQEMBXJMDHDQRH-SILNSSARSA-N |
SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Isomerische SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379669.png)
![Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379671.png)
![Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379672.png)
![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379673.png)
![methyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379674.png)
![Ethyl 2-[({2-nitrophenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379675.png)

![2-(2-tert-butylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B379678.png)

![ethyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B379680.png)
![Methyl 2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379683.png)

![Methyl 2-{[(4-ethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379687.png)

